2-O-beta-D-Mannopyranosyl-D-mannose

Übersicht

Beschreibung

2-O-beta-D-Mannopyranosyl-D-mannose is a complex organic compound with multiple hydroxyl groups

Wirkmechanismus

Target of Action

Mannans, a major constituent of the hemicellulose fraction of lignocelluloses, perform distinct functions as structural components in cell walls of softwoods and storage functions in seeds .

Mode of Action

It is known that enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases .

Biochemical Pathways

Mannans are an important part of the hemicellulose family, which are further classified as linear mannan, glucomannan, galactomannan, and galactoglucomannan . Linear mannans are homopolysaccharides which have a main chain composed of 1,4-linked β-d-mannopyranosyl (mannose-mannose) residues . The enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases .

Result of Action

It is known that the enzymatic hydrolysis of mannan significantly affects the prospects of biobleaching and saccharification of lignocellulosic biomass .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-beta-D-Mannopyranosyl-D-mannose typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or enzymes to achieve high specificity and efficiency. Large-scale synthesis might also employ continuous flow reactors to optimize reaction times and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alditols.

Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alditols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for understanding carbohydrate metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of biodegradable polymers and as a precursor for various chemical products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucose: A simple sugar with similar hydroxyl groups but different stereochemistry.

Mannose: Another sugar with a similar structure but different arrangement of hydroxyl groups.

Galactose: Similar to glucose but with a different configuration at one of the carbon atoms.

Uniqueness

What sets 2-O-beta-D-Mannopyranosyl-D-mannose apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

2-O-beta-D-Mannopyranosyl-D-mannose is a glycosylated form of mannose, a sugar that plays a significant role in various biological processes. This compound is notable for its potential immunomodulatory effects and its involvement in cellular interactions, particularly in the context of infections and immune responses. Understanding its biological activity can provide insights into its applications in medicine and biotechnology.

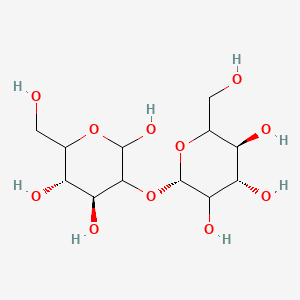

Chemical Structure and Properties

This compound is characterized by a β-glycosidic bond between the 2-position of one mannose molecule and the anomeric carbon of another. This structural configuration influences its biological interactions, particularly with lectins and immune cells.

Immunostimulatory Properties

Research indicates that compounds similar to this compound exhibit immunostimulatory properties . For instance, studies on β-(1→2)-linked oligomannosides derived from Candida albicans cell walls demonstrate their ability to induce cytokine production, including tumor necrosis factor (TNF) and interferon-gamma (IFN-γ) in immune cells. These responses are mediated through pattern recognition receptors such as galectin-3, which recognizes mannose structures on pathogens .

Antimicrobial Activity

The compound has shown potential in inhibiting the growth of certain pathogens. A study on a mannose-binding lectin from Ananas comosus (pineapple) demonstrated that oligosaccharides, including mannotriose and dimannose, had varying inhibitory effects against microbial strains. The minimum inhibitory concentration (MIC) for D-mannose was higher compared to more complex oligosaccharides, suggesting that while it has some antimicrobial activity, it may be less effective than larger mannosides .

Study 1: Immunological Effects

In a controlled study, synthetic β-(1→2)-oligomannosides were evaluated for their immunomodulatory effects on mouse macrophages. The results indicated that these compounds could stimulate TNF production, highlighting their potential as immunotherapeutic agents .

Study 2: Antimicrobial Efficacy

A comparative analysis of various mannose derivatives revealed that this compound exhibited moderate antimicrobial activity against Escherichia coli, with its effectiveness enhanced when used in conjunction with other antimicrobial agents. This suggests a synergistic effect that could be harnessed for therapeutic applications .

Research Findings

Eigenschaften

IUPAC Name |

(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-KHDAGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857953 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50728-38-6 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.